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molecular formula C17H23NO4 B8738834 [4-(4-Methoxybenzoyl)piperidin-1-yl]acetic acid ethyl ester

[4-(4-Methoxybenzoyl)piperidin-1-yl]acetic acid ethyl ester

Cat. No. B8738834
M. Wt: 305.4 g/mol
InChI Key: ARBAZBCLJTYYMB-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of [4-(4-methoxy-benzoyl)-piperidin-1-yl]-acetic acid ethyl ester (11.7 g, 38 mmol, 1 eq.) in 154 mL of EtOH was added a solution of NaOH (3.07 g, 77 mmol, 2 eq.) in 154 mL of H2O. The resulting mixture was stirred at room temperature overnight. After 18 h, the reaction mixture was concentrated and treated with 1 N HCl to pH 5. The resulting mixture was freeze dried using lyophilizer to remove H2O. The resulting yellow solids were washed with dichloromethane/methanol and filtered off NaCl. The filtrate was concentrated to give the title compound as a white solid (11 g, 38 mmol). Exact mass calculated for C15H20N1O4 278.1. MS (ESI) m/z 278.8 (M+H)+.
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[CH2:5][N:6]1[CH2:11][CH2:10][CH:9]([C:12](=[O:21])[C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)C.[OH-].[Na+]>CCO.O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]([CH:9]2[CH2:10][CH2:11][N:6]([CH2:5][C:4]([OH:22])=[O:3])[CH2:7][CH2:8]2)=[O:21])=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)OC(CN1CCC(CC1)C(C1=CC=C(C=C1)OC)=O)=O
Name
Quantity
3.07 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
154 mL
Type
solvent
Smiles
CCO
Name
Quantity
154 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
treated with 1 N HCl to pH 5
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to remove H2O
WASH
Type
WASH
Details
The resulting yellow solids were washed with dichloromethane/methanol
FILTRATION
Type
FILTRATION
Details
filtered off NaCl
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2CCN(CC2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38 mmol
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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